molecular formula C6H11Cl B108983 5-Chlorohex-1-ene CAS No. 927-54-8

5-Chlorohex-1-ene

Cat. No. B108983
CAS RN: 927-54-8
M. Wt: 118.6 g/mol
InChI Key: XPCQFYOMEFDDOT-UHFFFAOYSA-N
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Description

5-Chlorohex-1-ene is a chemical compound with the molecular formula C6H11Cl . It has a molecular weight of 118.60 g/mol . The IUPAC name for this compound is 5-chlorohex-1-ene .


Molecular Structure Analysis

The molecular structure of 5-Chlorohex-1-ene consists of 6 carbon atoms, 11 hydrogen atoms, and 1 chlorine atom . The InChI representation of the molecule is InChI=1S/C6H11Cl/c1-3-4-5-6 (2)7/h3,6H,1,4-5H2,2H3 .


Chemical Reactions Analysis

While specific reactions involving 5-Chlorohex-1-ene are not available, a radical clock experiment using a similar compound, 6-chlorohex-1-ene, resulted in a cyclized product, indicating the possibilities of an alkyl radical intermediate .


Physical And Chemical Properties Analysis

5-Chlorohex-1-ene has a molecular weight of 118.60 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The compound has 3 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 118.0549280 g/mol . The topological polar surface area is 0 Ų . The compound has a heavy atom count of 7 .

Scientific Research Applications

Palladium-Catalyzed Hydrochlorocarbonylation of Alkenes

5-Chlorohex-1-ene can be used in the palladium-catalyzed hydrochlorocarbonylation of alkenes for the formation of acid chlorides . This process is particularly attractive in chemical synthesis but remains challenging. The reaction shows a broad substrate scope and produces both branched and linear alkyl acid chlorides in good to high yields upon different ligands and solvents .

Formation of Diverse Carbonyl Compounds

Cooperating with follow-up acylation reactions, the palladium-catalyzed hydrochlorocarbonylation offers a complementary platform for the synthesis of diverse carbonyl compounds from alkenes . This process uses 5-Chlorohex-1-ene as a starting material .

Synthesis of Hyperbranched Ethylene Oligomers

5-Chlorohex-1-ene can be used in the synthesis of hyperbranched ethylene oligomers by nickel catalysts with oxazole structure . These nickel complexes could catalyze the copolymerization of ethylene and polar monomers (6-chlorohex-1-ene and undecenoic acid), generating polar hyperbranched oligomer .

4. Adjusting the Incorporation Ratio of Polar Monomer The incorporation ratio of polar monomer in the copolymerization of ethylene and polar monomers can be adjusted by using different catalysts (0.4-1.0 mol%) . This process uses 5-Chlorohex-1-ene as one of the monomers .

5. Versatile Building Block in Organic Synthesis 5-Chlorohex-1-ene is an organic compound with diverse applications. It is commonly utilized in scientific research for its role as a versatile building block in the synthesis of various complex organic molecules.

properties

IUPAC Name

5-chlorohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl/c1-3-4-5-6(2)7/h3,6H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCQFYOMEFDDOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559826
Record name 5-Chlorohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorohex-1-ene

CAS RN

927-54-8
Record name 5-Chlorohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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